2-Cyclopropyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-Cyclopropyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound featuring a triazolopyrimidine core with a cyclopropyl group and a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives with pyrimidine carboxylic acids under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol in the presence of catalysts.
Attachment of the Trimethoxyphenyl Group: This step usually involves a nucleophilic substitution reaction where a trimethoxyphenyl halide reacts with the triazolopyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under appropriate conditions (e.g., heat, catalysts).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Cyclopropyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to enhance binding affinity and specificity, while the triazolopyrimidine core can interact with active sites or binding pockets of target proteins. This compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-3-(2,3-dichlorobenzyl)-5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine: Shares the triazolopyrimidine core but differs in the substituents, leading to different biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: Similar core structure but with different substituents, often used as kinase inhibitors.
Trimethoxyphenyl Derivatives: Compounds containing the trimethoxyphenyl group, known for their diverse biological activities.
Uniqueness
2-Cyclopropyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the combination of its triazolopyrimidine core and the trimethoxyphenyl group. This combination enhances its potential as a therapeutic agent by providing specific interactions with biological targets, which may not be achievable with other similar compounds.
This compound’s unique structure and properties make it a valuable subject of study in various fields, including medicinal chemistry, pharmacology, and industrial applications.
Properties
Molecular Formula |
C17H18N4O3 |
---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
2-cyclopropyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H18N4O3/c1-22-13-8-11(9-14(23-2)15(13)24-3)12-6-7-18-17-19-16(10-4-5-10)20-21(12)17/h6-10H,4-5H2,1-3H3 |
InChI Key |
FZIVCRRHOPZLGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC=NC3=NC(=NN23)C4CC4 |
Origin of Product |
United States |
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